EZH2/HSP90-IN-29

EZH2 inhibition HSP90 inhibition dual targeting

EZH2/HSP90-IN-29 is a first-in-class dual inhibitor concurrently targeting EZH2 (IC50 6.29 nM) and HSP90 (IC50 60.1 nM) in a single chemical entity. Derived from the structural fusion of tazemetostat and second-generation HSP90 inhibitor pharmacophores, it uniquely addresses therapeutic resistance mechanisms that single-target agents cannot overcome. Demonstrates potent anti-proliferative activity against temozolomide-resistant Pt3R GBM cells (IC50 1.015 μM), significant tumor growth inhibition in xenograft models at 20 mg/kg (i.p., twice weekly), and confirmed blood-brain barrier penetration. Essential for glioblastoma drug resistance research and dual epigenetic-chaperone inhibitor development. Avoids confounding variables of co-dosing separate inhibitors.

Molecular Formula C19H20ClN3O4
Molecular Weight 389.8 g/mol
CAS No. 1012788-65-6
Cat. No. B584346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2/HSP90-IN-29
CAS1012788-65-6
SynonymsBenzisoxazole Hsp90 Inhibitor; BHI
Molecular FormulaC19H20ClN3O4
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl
InChIInChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2
InChIKeyJLIRVZVVCCIAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EZH2/HSP90-IN-29 (CAS 3033571-35-3): A First-in-Class Dual EZH2 and HSP90 Inhibitor for Glioblastoma Research


EZH2/HSP90-IN-29 (CAS 3033571-35-3) is a first-in-class dual inhibitor that simultaneously targets Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90) [1]. Structurally derived by appending a pharmacophoric fragment of second-generation HSP90 inhibitors to tazemetostat, an FDA-approved EZH2 inhibitor, this compound was rationally designed to address therapeutic resistance mechanisms in glioblastoma [1]. The compound exhibits potent inhibitory activity against both targets, with IC50 values of 6.29 nM for EZH2 and 60.1 nM for HSP90 [1]. It induces M-phase cell cycle arrest, promotes apoptosis/necrosis-related gene expression, and inhibits the reactive oxygen species (ROS) catabolism pathway .

Why Single-Target EZH2 or HSP90 Inhibitors Cannot Substitute for EZH2/HSP90-IN-29


Single-target EZH2 inhibitors (e.g., tazemetostat, GSK126) and single-target HSP90 inhibitors (e.g., 17-AAG, ganetespib, HSP90-IN-29) cannot recapitulate the dual mechanism of action of EZH2/HSP90-IN-29. EZH2 inhibition alone, while effective in certain EZH2-mutant malignancies, fails to address compensatory HSP90-mediated stabilization of oncogenic client proteins, a key driver of therapy resistance in aggressive cancers like glioblastoma [1]. Conversely, HSP90 inhibition alone does not modulate the epigenetic silencing mediated by EZH2 overexpression in cancer stem cells [1]. The appended molecular architecture of EZH2/HSP90-IN-29 enables concurrent engagement of both targets within a single chemical entity, a synergistic effect not achievable by simple co-administration of separate single-target agents [1].

EZH2/HSP90-IN-29 Quantitative Differentiation Evidence: Comparator Analysis for Scientific Selection


EZH2/HSP90-IN-29 Dual Target Inhibition Potency vs. Reference EZH2 and HSP90 Inhibitors

EZH2/HSP90-IN-29 demonstrates potent dual inhibitory activity against both EZH2 and HSP90 with IC50 values of 6.29 nM and 60.1 nM, respectively [1]. In comparison, the FDA-approved single-target EZH2 inhibitor tazemetostat (EPZ-6438) exhibits EZH2 IC50 values ranging from 4 nM to 16 nM depending on the assay format [2][3]. GSK126, another well-characterized selective EZH2 inhibitor, has a reported IC50 of 9.9 nM for EZH2 . Neither tazemetostat nor GSK126 possesses any direct HSP90 inhibitory activity. Conversely, the single-target HSP90 inhibitor HSP90-IN-29 (CAS 1012788-65-6) exhibits an HSP90 IC50 of 30 nM but lacks any EZH2 inhibitory activity [4].

EZH2 inhibition HSP90 inhibition dual targeting

EZH2/HSP90-IN-29 Anti-Proliferative Efficacy in TMZ-Resistant Glioblastoma Cells

EZH2/HSP90-IN-29 inhibits the proliferation of temozolomide (TMZ)-resistant glioblastoma Pt3R cells with an IC50 of 1.015 μM [1][2]. This activity is particularly notable given the established clinical challenge of TMZ resistance in glioblastoma treatment, where standard alkylating agents show markedly reduced efficacy [1].

glioblastoma temozolomide resistance cell proliferation

EZH2/HSP90-IN-29 Blood-Brain Barrier Penetration Capability for CNS Oncology Applications

EZH2/HSP90-IN-29 is documented to cross the blood-brain barrier (BBB) [1][2]. This pharmacokinetic property is a critical differentiator for compounds intended for glioblastoma research, as many EZH2 inhibitors and HSP90 inhibitors exhibit poor CNS penetration [3]. For context, the FDA-approved EZH2 inhibitor tazemetostat has limited reported BBB penetration data in primary glioblastoma literature and is not indicated for CNS malignancies.

blood-brain barrier CNS penetration glioblastoma

EZH2/HSP90-IN-29 In Vivo Anti-Tumor Efficacy in Glioblastoma Xenograft Model

EZH2/HSP90-IN-29 (referred to as compound 7 in the primary literature) elicited substantial in vivo anti-glioblastoma efficacy in experimental mice xenografted with TMZ-resistant Pt3R cells [1]. In this model, the compound was administered intraperitoneally at 20 mg/kg twice weekly for 40 days, resulting in significant tumor growth inhibition [1][2].

in vivo efficacy xenograft model tumor growth inhibition

EZH2/HSP90-IN-29 Mechanism: M-Phase Arrest and Apoptosis/Necrosis Gene Modulation

EZH2/HSP90-IN-29 induces M-phase cell cycle arrest and promotes the expression of apoptosis- and necrosis-related genes, while simultaneously inhibiting the reactive oxygen species (ROS) catabolism pathway [1]. At 5 μM, the compound reduces expression of centromeric proteins (CENPs), CDK1, and cyclin B1, thereby modulating kinetochore assembly and mitosis [2]. At 2 μM, it downregulates DNA repair proteins including RBBP8, BRCA1, RAD54B, RAD21, EME1, and BRIP1, indicating suppression of DNA repair capacity [2].

cell cycle arrest apoptosis gene expression

EZH2/HSP90-IN-29 Patented as First-in-Class Dual Inhibitor with Defined Structural Scope

EZH2/HSP90-IN-29 falls within the structural scope of WO2024238381, a patent application titled 'Dual EZH2-HSP90 Inhibitors' filed in May 2024 [1]. The patent explicitly describes the invention as first-in-class dual EZH2-HSP90 inhibitors, covering processes for their preparation and uses in treating diseases mediated by EZH2, HSP90, or both [1].

patent intellectual property dual inhibitor

EZH2/HSP90-IN-29 Optimal Research Application Scenarios Based on Quantitative Evidence


Investigating Temozolomide-Resistant Glioblastoma Mechanisms and Therapeutics

EZH2/HSP90-IN-29 is optimally deployed in research programs focused on temozolomide (TMZ)-resistant glioblastoma (GBM). The compound demonstrates anti-proliferative activity against TMZ-resistant Pt3R GBM cells with an IC50 of 1.015 μM [1] and exhibits substantial tumor growth inhibition in Pt3R xenograft models at 20 mg/kg (i.p., twice weekly) [2]. Its documented blood-brain barrier penetration further supports its relevance for CNS oncology research where brain exposure is a prerequisite for biological activity.

Dual Epigenetic and Chaperone Pathway Inhibition Studies

This compound is appropriate for experimental systems designed to interrogate the coordinated roles of EZH2-mediated epigenetic silencing and HSP90-mediated protein stabilization. With IC50 values of 6.29 nM for EZH2 and 60.1 nM for HSP90 [3], EZH2/HSP90-IN-29 enables simultaneous disruption of both pathways in a single chemical entity, avoiding the confounding variables inherent in combination dosing of separate single-target inhibitors [2].

Cell Cycle and DNA Damage Response Studies in Cancer Models

EZH2/HSP90-IN-29 serves as a valuable tool compound for investigating M-phase cell cycle regulation and DNA repair pathways. At 5 μM, it reduces expression of centromeric proteins (CENPs), CDK1, and cyclin B1, causing M-phase arrest [4]. At 2 μM, it downregulates key DNA repair proteins including BRCA1, RAD54B, RAD21, RBBP8, EME1, and BRIP1, indicating suppression of homologous recombination and DNA damage response capacity [4]. These defined concentration thresholds provide clear experimental parameters for pathway-specific mechanistic studies.

Novel Dual-Target Inhibitor Scaffold Development and Medicinal Chemistry Programs

As a patented first-in-class dual EZH2-HSP90 inhibitor [5] derived from the structural fusion of tazemetostat with second-generation HSP90 inhibitor pharmacophores [2], EZH2/HSP90-IN-29 represents a starting point for medicinal chemistry optimization programs. Research groups engaged in developing next-generation dual epigenetic-chaperone inhibitors may utilize this compound as a benchmark for comparative structure-activity relationship (SAR) studies.

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